molecular formula C14H18N6O2 B2753345 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 189689-48-3

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2753345
CAS RN: 189689-48-3
M. Wt: 302.338
InChI Key: RBTOYAZLGNHYBV-UHFFFAOYSA-N
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Description

The “3,5-Dimethylpyrazolyl” group is a common component in various chemical compounds . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione” are not available, compounds with “3,5-Dimethylpyrazolyl” groups can be synthesized through various methods . For example, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride can be synthesized by reacting it with other compounds .


Molecular Structure Analysis

The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups can vary widely depending on the other components of the compound . For instance, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride has a specific structure with a potassium salt of the anion HB .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethylpyrazolyl” compounds can be diverse . For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] reacts with a range of P-, N- and C-donor ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethylpyrazolyl” compounds can vary . For example, 3,5-Dimethylpyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .

Scientific Research Applications

Anticancer Properties

The compound has shown promise in the field of oncology due to its cytotoxic activity against various cancer cell lines. Specifically, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HEPG-2) cells. The compound exhibited significant cytotoxicity, with an IC50 ranging from 5.00 to 32.52 μM . Additionally, it demonstrated inhibitory activity against protein kinases, including the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). Notably, its potent inhibitory effect on FGFR (IC50 = 5.18 μM) makes it a potential candidate for targeted cancer therapy.

Organic Synthesis

Researchers have synthesized this compound to enhance the cytotoxic activity of the pyrazolo [3,4-d]pyrimidine core. By reacting 4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone, they successfully obtained (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ylamino)phenyl]methanone. This compound’s potential as an anticancer agent was explored, highlighting its cytotoxic effects and kinase inhibitory properties .

Ligand Design

Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation processes involving pyrazoles and poly(bromomethyl). These ligands hold promise in coordination chemistry and catalysis .

Oxime Ether Derivatives

In another study, researchers designed and synthesized 12 new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives. These compounds were investigated for their cytotoxic effects, potentially contributing to drug development .

Biological and Pharmacological Properties

Pyrazolo [3,4-d]pyrimidine derivatives, including our compound of interest, exhibit diverse biological and pharmacological properties. Their anticancer effects have been extensively studied, with mechanisms involving cyclin-dependent kinase (CDK) inhibition, glycogen synthase kinase (GSK) inhibition, EGFR inhibition, and dual src/Ab1 kinase inhibition. These compounds represent a promising avenue for cancer treatment .

Safety Evaluation in Medical Device Packaging

While not directly related to scientific research, it’s worth noting that the compound’s biocompatibility has been evaluated in medical device packaging materials. Regulatory bodies require compatibility assessments to ensure that packaging materials do not negatively impact the physical, chemical, or biological properties of medical devices. ASTM F2475-20 provides guidelines for such evaluations .

Safety And Hazards

Safety and hazards associated with “3,5-Dimethylpyrazolyl” compounds can depend on the specific compound . For instance, 3,5-Dimethylpyrazole is classified as Acute Tox. 4 Oral - STOT RE 2 with target organs being the liver .

Future Directions

The future directions for “3,5-Dimethylpyrazolyl” compounds could involve further exploration of their potential applications in various fields, such as catalysis, light-emitting diodes, and biological probes .

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTOYAZLGNHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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